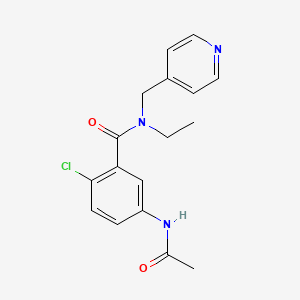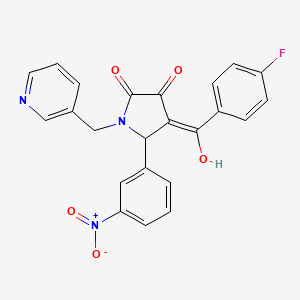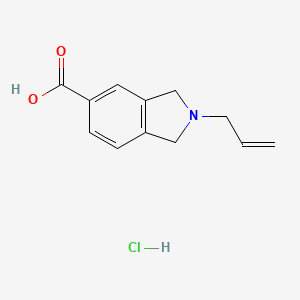
N-(1-phenylethyl)-2-(3-pyridinyl)-4-quinazolinamine hydrochloride
描述
N-(1-phenylethyl)-2-(3-pyridinyl)-4-quinazolinamine hydrochloride, also known as PPQ-102, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPQ-102 is a member of the quinazolinamine family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
作用机制
N-(1-phenylethyl)-2-(3-pyridinyl)-4-quinazolinamine hydrochloride exerts its effects through the inhibition of specific enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and regulation. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter receptors in the brain, which can affect a range of physiological processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the modulation of neurotransmitter receptor activity, and the regulation of cell signaling pathways. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate the immune response.
实验室实验的优点和局限性
N-(1-phenylethyl)-2-(3-pyridinyl)-4-quinazolinamine hydrochloride has several advantages for use in lab experiments, including its high purity and specificity for certain targets. Additionally, this compound has been extensively studied, allowing for a detailed understanding of its mechanism of action and potential applications. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration in experiments.
未来方向
There are several future directions for research on N-(1-phenylethyl)-2-(3-pyridinyl)-4-quinazolinamine hydrochloride. One area of interest is the development of new drugs based on the structure of this compound, which could have potential applications in a range of diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in neuroscience and drug discovery. Finally, studies are needed to investigate the potential toxicity of this compound and to develop safe dosing and administration protocols for use in lab experiments.
科学研究应用
N-(1-phenylethyl)-2-(3-pyridinyl)-4-quinazolinamine hydrochloride has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neuroscience, this compound has been studied for its potential use as a tool to investigate the role of specific neurotransmitter receptors in the brain. In drug discovery, this compound has been used as a starting point for the development of new drugs targeting specific diseases.
属性
IUPAC Name |
N-(1-phenylethyl)-2-pyridin-3-ylquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4.ClH/c1-15(16-8-3-2-4-9-16)23-21-18-11-5-6-12-19(18)24-20(25-21)17-10-7-13-22-14-17;/h2-15H,1H3,(H,23,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSXYMCVEJCRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[benzyl(methyl)amino]ethyl 2-thiophenecarboxylate hydrochloride](/img/structure/B3963205.png)
![3-allyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3963212.png)


![3-hydroxy-5-(4-isopropylphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963229.png)
![1-ethyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3963237.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3963239.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B3963259.png)



![6-amino-3-tert-butyl-4-(3-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3963288.png)
![4,4'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]bis(2,6-dimethylmorpholine)](/img/structure/B3963293.png)